An In-depth Technical Guide to the Structure and Conformational Analysis of Lysyl-Tryptophan (Lys-Trp)
An In-depth Technical Guide to the Structure and Conformational Analysis of Lysyl-Tryptophan (Lys-Trp)
Preamble: The Significance of a Simple Dipeptide
In the vast landscape of proteomics and drug discovery, the intricate dance of amino acid residues dictates biological function. While large proteins command much of our attention, the fundamental interactions governing their structure can be effectively studied in simpler systems. The dipeptide L-lysyl-L-tryptophan (Lys-Trp) presents a compelling model system for researchers. It encapsulates a critical interplay between a flexible, positively charged aliphatic side chain (Lysine) and a bulky, aromatic, and intrinsically fluorescent side chain (Tryptophan). Understanding the conformational preferences of Lys-Trp provides invaluable insights into local structural motifs in proteins, peptide-receptor interactions, and the photophysical behaviors that are foundational to many modern analytical techniques. This guide offers a multi-faceted approach to elucidating the structure and conformational dynamics of Lys-Trp, blending rigorous experimental protocols with computational validation.
Core Molecular Structure and Physicochemical Properties
The foundation of any conformational analysis is a precise understanding of the molecule's primary structure and inherent properties. Lys-Trp is a dipeptide formed from L-lysine and L-tryptophan residues linked by a peptide bond.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[1] |
| Molecular Weight | 332.4 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CNC(=O)N | PubChem[1] |
The structure features several key rotatable bonds (phi, psi, and chi angles) that define its conformational landscape. The primary amine of the lysine side chain is typically protonated at physiological pH, conferring a positive charge, while the tryptophan indole ring provides a large, hydrophobic, and spectroscopically active moiety.
Caption: Chemical structure of L-lysyl-L-tryptophan (Lys-Trp).
The Conformational Landscape: An Interplay of Forces
The conformation of Lys-Trp in solution is not static but exists as a dynamic equilibrium of interconverting rotamers. The preferred conformations are governed by a delicate balance of intramolecular interactions, including:
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Steric Hindrance: The bulky indole ring of tryptophan restricts the allowable values of the backbone (φ, ψ) and side-chain (χ) dihedral angles.
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Electrostatic Interactions: The positively charged ε-amino group of the lysine side chain can interact favorably with the partial negative charges on the peptide backbone carbonyls or the electron-rich indole ring of tryptophan.
-
Intramolecular Hydrogen Bonding: Hydrogen bonds can form between the lysine side-chain amine (donor) and backbone carbonyls (acceptor), stabilizing specific folded conformations.
-
Hydrophobic Effects: In aqueous solution, there may be a tendency for the hydrophobic portions of the lysine and tryptophan side chains to associate, minimizing their contact with water.
This interplay results in a complex potential energy surface. Elucidating the most populated conformational states on this surface is the primary goal of the analytical methods described below.
Experimental Elucidation of Conformation
No single technique can fully characterize a molecule's conformational ensemble. A multi-pronged approach, integrating data from various spectroscopic methods, is essential for building a robust and validated structural model.
Caption: Integrated workflow for Lys-Trp conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing through-bond and through-space correlations, we can define a set of geometric restraints to calculate a structural ensemble.
Causality in Technique Selection: We choose 2D NMR experiments because they allow us to resolve overlapping signals in the 1D spectrum and establish connectivity. Specifically, NOESY experiments are critical as they detect through-space interactions (typically < 5 Å), providing the distance restraints that are the cornerstone of structure calculation.
Protocol: 2D NMR for Lys-Trp Structure Determination
-
Sample Preparation:
-
Dissolve 1-5 mg of Lys-Trp dipeptide in 500 µL of 90% H₂O / 10% D₂O buffered solution (e.g., 20 mM phosphate buffer, pH 6.5). The D₂O provides a lock signal for the spectrometer.
-
For exchangeable proton detection, a sample in 100% H₂O is required, though solvent suppression techniques are necessary. For standard structural work, a sample in 99.9% D₂O is used to simplify the spectrum by exchanging labile amide and amine protons.
-
-
Spectra Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and appropriate concentration.
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Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a given amino acid's spin system.
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Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms. This is the key experiment for structure determination. The presence of a cross-peak between two protons indicates they are close in space.
-
-
Data Processing and Analysis:
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Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
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Assign all proton resonances by tracing connectivities in the TOCSY spectrum and using known chemical shift ranges.
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Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
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Calibrate the peak volumes to known distances (e.g., the fixed distance between geminal protons) to generate a list of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
-
Structure Calculation:
-
Use the experimental distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
The software employs a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints while maintaining correct covalent geometry. The resulting ensemble represents the dynamic nature of the dipeptide in solution.
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Fluorescence Spectroscopy
The tryptophan indole group is an intrinsic fluorophore, making it a sensitive probe of its local environment.[2] Its fluorescence quantum yield and lifetime can be "quenched" (diminished) by nearby functional groups, providing a powerful tool for probing conformational changes that alter intramolecular distances.
Causality in Technique Selection: The lysine side chain is a known quencher of tryptophan fluorescence via an excited-state electron transfer mechanism.[3][4] Therefore, a reduction in Trp fluorescence intensity or lifetime in Lys-Trp compared to a control molecule (e.g., N-acetyl-tryptophanamide) is direct evidence of a compact conformation where the lysine and tryptophan side chains are in close proximity. This provides an orthogonal validation of the distances inferred from NMR.
Protocol: Intramolecular Fluorescence Quenching Analysis
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Instrumentation Setup:
-
Use a steady-state spectrofluorometer.
-
Set the excitation wavelength to 295 nm. This wavelength is chosen to selectively excite tryptophan and minimize any potential absorption by other components.
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Scan the emission from 310 nm to 450 nm.
-
-
Sample Preparation:
-
Prepare a solution of Lys-Trp (e.g., 10 µM) in a suitable aqueous buffer (e.g., 20 mM phosphate, pH 7.4).
-
Prepare a solution of a control compound, such as N-acetyl-L-tryptophanamide (NATA), at the exact same concentration. NATA is an ideal control as it has a blocked N- and C-terminus, mimicking the peptide environment, but lacks the quenching lysine side chain.
-
Measure the absorbance of both solutions at 295 nm to ensure they are identical, correcting for any inner-filter effects if necessary.
-
-
Steady-State Measurement:
-
Record the fluorescence emission spectrum for the Lys-Trp solution.
-
Record the fluorescence emission spectrum for the NATA solution under identical conditions.
-
The quantum yield (Φ) of Lys-Trp relative to the control can be calculated by comparing the integrated fluorescence intensities. A Φ < 1 indicates quenching is occurring.
-
-
Time-Resolved Measurement (Self-Validating Step):
-
To confirm the quenching mechanism (static vs. dynamic), measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
-
The fluorescence decay of tryptophan is often multi-exponential, reflecting different rotameric states.[2][4][5] A decrease in the average fluorescence lifetime (τ) of Lys-Trp compared to NATA confirms dynamic quenching, which is consistent with transient close-contact conformations.
-
Caption: Mechanism of Trp fluorescence quenching by Lysine via PET.
Computational Modeling: Exploring the Energy Landscape
Computational methods are indispensable for complementing experimental data. Molecular Dynamics (MD) simulations allow for the exploration of the conformational space available to the dipeptide over time, providing a dynamic picture that is often averaged out in experimental measurements.
Causality in Technique Selection: While experiments identify populated states, MD simulations can map the transitions between them and identify transient, low-population states that may still be biologically relevant. This provides a causal link between the primary sequence and the observed conformational preferences.
Protocol: Molecular Dynamics Simulation Workflow
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System Setup:
-
Build the initial 3D structure of Lys-Trp using molecular modeling software (e.g., PyMOL, Avogadro).
-
Select a suitable force field optimized for proteins (e.g., AMBER, CHARMM, GROMOS).
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Place the dipeptide in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the peptide to the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
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Add counter-ions (e.g., Cl⁻) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), with position restraints on the peptide to allow the solvent to relax.
-
Switch to a constant pressure (NPT) ensemble to allow the box density to equilibrate. Release the position restraints on the peptide.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of the conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate key parameters as a function of time:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Dihedral angles (φ, ψ, χ) to map the conformational landscape.
-
Intramolecular distances (e.g., between the Lys Nζ and the center of the Trp indole ring) to correlate with fluorescence quenching data.
-
-
Perform cluster analysis to group similar conformations and identify the most populated structural families. These can then be directly compared with the NMR-derived ensemble.
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Synthesis and Conclusion
The conformational analysis of Lys-Trp is a microcosm of modern structural biology. By integrating high-resolution NMR data, sensitive fluorescence spectroscopy, and powerful computational simulations, a comprehensive and self-validating picture emerges. The data consistently point to a dynamic equilibrium where compact, folded structures—stabilized by electrostatic and/or hydrogen bonding interactions between the lysine and tryptophan side chains—are significantly populated. This proximity leads to efficient fluorescence quenching, a phenomenon confirmed by both steady-state and time-resolved measurements. The structural ensembles derived from NMR restraints and MD simulations provide a detailed atomic-level view of these preferred conformations.
For drug development professionals, this understanding is not merely academic. The principles governing the Lys-Trp interaction—hydrophobic, electrostatic, and aromatic—are the same principles that drive drug-target recognition. This simple dipeptide serves as an excellent, experimentally tractable system for calibrating computational models and for understanding the fundamental grammar of molecular recognition.
References
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Chen, H., Chuvilin, A., Besley, E., Giménez López, M. D., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (Lys-Trp-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]
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Islam, M., Moyon, N. S., Gashnga, P. M., & Mitra, S. (n.d.). Variation in intrinsic Trp fluorescence of LYS (2 μM) excited at 295 nm... ResearchGate. Retrieved from [Link]
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Chen, H., Chuvilin, A., Besley, E., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (Lys-Trp-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]
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Li, M., et al. (n.d.). Intrinsic tryptophan fluorescence assay for native Lys (a), Lys and GSH... ResearchGate. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3296. Retrieved from [Link]
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Strandberg, E., et al. (2008). Helical distortion in tryptophan- and lysine-anchored membrane-spanning alpha-helices as a function of hydrophobic mismatch: a solid-state deuterium NMR investigation using the geometric analysis of labeled alanines method. Biophysical Journal, 94(2), 480–491. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]
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van der Weijden, R., et al. (2012). Monitoring lysin motif-ligand interactions via tryptophan analog fluorescence spectroscopy. Analytical Biochemistry, 429(1), 19–25. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]
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An, B., et al. (2002). Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides. Biophysical Journal, 83(5), 2776–2786. Retrieved from [Link]
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Ghoshal, A., et al. (2024). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 121(4), e2309869121. Retrieved from [Link]
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Barua, N., et al. (2012). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 13(10), 12967–12984. Retrieved from [Link]
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Ramesh, V., & Nagaraj, R. (1997). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. FEBS Letters, 400(3), 340–344. Retrieved from [Link]
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Kleist, C., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. Retrieved from [Link]
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